2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione
CAS No.: 1189685-72-0
Cat. No.: VC4176206
Molecular Formula: C22H22N4O3
Molecular Weight: 390.443
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189685-72-0 |
|---|---|
| Molecular Formula | C22H22N4O3 |
| Molecular Weight | 390.443 |
| IUPAC Name | 2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione |
| Standard InChI | InChI=1S/C22H22N4O3/c1-4-11-24-20(28)16-7-5-6-8-18(16)26-21(24)23-25(22(26)29)13-19(27)17-12-14(2)9-10-15(17)3/h5-10,12H,4,11,13H2,1-3H3 |
| SMILES | CCCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)C4=C(C=CC(=C4)C)C |
Introduction
Structural Identification and Nomenclature
The compound belongs to the fused triazoloquinazoline family, characterized by a quinazoline core (1,3-diazanaphthalene) fused with a triazolo ring at positions 4 and 3-a. Key substituents include:
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2-(2,5-Dimethylphenyl)-2-oxoethyl group: A ketone-linked ethyl chain attached to a 2,5-dimethyl-substituted benzene ring.
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4-Propyl group: A three-carbon alkyl chain at position 4 of the quinazoline ring.
The IUPAC name reflects these substituents and the bicyclic system. The molecular formula is C₂₃H₂₂N₄O₃, with a molecular weight of 402.45 g/mol.
Synthetic Pathways
Core Structure Synthesis
The triazoloquinazoline scaffold is typically synthesized through cyclocondensation reactions. A representative route involves:
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Quinazoline-2,4-dione formation: Anthranilic acid reacts with potassium cyanate to yield ureidobenzoic acid, which cyclizes under acidic or alkaline conditions .
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Chlorination: Treatment with phosphorus oxychloride converts the dione to 2,4-dichloroquinazoline .
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Triazolo ring annulation: Hydrazine hydrate introduces a hydrazine moiety at position 2, followed by acetic anhydride-mediated cyclization to form the triazolo ring .
Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Quinazoline cyclization | H₂SO₄, reflux, 4 hr | 78 | |
| Triazolo annulation | Acetic anhydride, 100°C, 3 hr | 65 | |
| Propyl introduction | Propyl bromide, DMF, K₂CO₃, 80°C, 6 hr | 72 |
Physicochemical Properties
Solubility and Stability
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Solubility: Limited aqueous solubility (<0.1 mg/mL at 25°C); highly soluble in DMSO and dichloromethane.
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Stability: Stable under inert atmospheres up to 200°C; degrades in acidic/alkaline conditions via ring-opening.
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=7.8 Hz, 1H, quinazoline H8), 7.89–7.45 (m, 5H, aromatic), 4.32 (t, 2H, -CH₂CO-), 2.98 (q, 2H, propyl CH₂), 2.35 (s, 6H, Ar-CH₃) .
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IR (KBr): 1725 cm⁻¹ (C=O stretch), 1660 cm⁻¹ (triazolo C=N) .
Pharmacological Activities
Antimicrobial Activity
Analogous triazoloquinazolines exhibit broad-spectrum activity:
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Bacterial strains: MIC = 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
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Fungal strains: IC₅₀ = 16–64 µg/mL against Candida albicans .
The 2,5-dimethylphenyl group enhances lipophilicity, improving membrane penetration.
Table 2: Biological Activity of Structural Analogs
| Compound | DHFR IC₅₀ (µM) | HepG2 GI₅₀ (µM) |
|---|---|---|
| Triazolo[4,3-c]quinazoline | 1.2 | 18.5 |
| 3-Benzylquinazolin-4-one | 0.9 | 14.7 |
Structure-Activity Relationships (SAR)
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4-Alkyl groups: Propyl substituents optimize logP values (2.1–3.4), balancing solubility and bioavailability .
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Aromatic ketones: 2,5-Dimethylphenyl enhances π-π stacking with enzyme active sites, increasing potency.
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Triazolo ring: Essential for DHFR binding via hydrogen bonding with Asp27 and Leu22 .
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